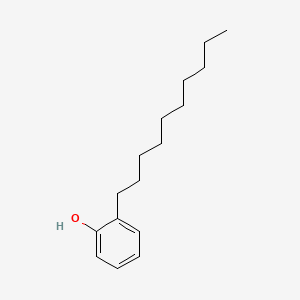
Decylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a decyl group (a ten-carbon alkyl chain). This compound is known for its surfactant properties and is widely used in various industrial applications, including the production of detergents, lubricants, and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with decene (a ten-carbon alkene) in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the this compound product .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity phenol and decene, along with a suitable acid catalyst, such as sulfuric acid or hydrofluoric acid .
Chemical Reactions Analysis
Types of Reactions: Decylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alkylbenzene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylbenzenes.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Decylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, lubricants, and emulsifiers due to its surfactant properties
Mechanism of Action
The mechanism of action of decylphenol is primarily related to its surfactant properties. It can interact with cell membranes, disrupting their structure and function. This disruption is due to the amphiphilic nature of this compound, which allows it to insert into lipid bilayers and alter membrane permeability. Additionally, this compound can interact with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways .
Comparison with Similar Compounds
Dodecylphenol: Similar to this compound but with a twelve-carbon alkyl chain.
Nonylphenol: Contains a nine-carbon alkyl chain.
Octylphenol: Contains an eight-carbon alkyl chain.
Comparison: this compound is unique due to its specific alkyl chain length, which imparts distinct surfactant properties compared to its shorter or longer chain analogs. For example, dothis compound has a longer alkyl chain, making it more hydrophobic and potentially more effective in certain applications. Nonylphenol and octylphenol, with shorter chains, may have different solubility and interaction profiles .
Properties
CAS No. |
27157-66-0 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-decylphenol |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14,17H,2-9,12H2,1H3 |
InChI Key |
FDIPWBUDOCPIMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















